Cas no 62314-67-4 (7,8-Dihydro-7α,8β-dihydroxybenzo[a]pyrene)
62314-67-4 structure
Product Name:7,8-Dihydro-7α,8β-dihydroxybenzo[a]pyrene
N.o CAS:62314-67-4
MF:C20H14O2
MW:286.323965549469
CID:2189685
PubChem ID:104853
Update Time:2025-04-21
7,8-Dihydro-7α,8β-dihydroxybenzo[a]pyrene Propriedades químicas e físicas
Nomes e Identificadores
-
- 7,8-Dihydro-7α,8β-dihydroxybenzo[a]pyrene
- Benzo(a)pyrene-7,8-diol, 7,8-dihydro-, (7S,8S)-
- Benzo(a)pyrene, 7,8-dihydro-7,8-dihydroxy-, (+-)-trans-
- Benzo[a]pyrene-trans-7,8-dihydrodiol
- SCHEMBL3343813
- 61443-57-0
- 62314-67-4
- NIOSH/DJ6307000
- CCRIS 77
- (+/-)-trans-7,8-Dihydrobenzo(a)pyrene-7,8-diol
- TRANS-BENZO[A]PYRENE-7,8-DIHYDRODIOL
- CCRIS 788
- trans-Benzo(a)pyrene-7,8-dihydrodiol
- (+-)-trans-BP 7,8-dihydrodiol
- CCRIS 792
- (+)-Benzo(a)pyrene-7,8-dihydrodiol
- (+)-Benzo(a)pyrene-7S,8S-dihydrodiol
- trans-7,8-Dihydroxy-7,8-dihydro-benzo(a)pyrene
- 7,8-Dihydrobenzo(a)pyrene-7-beta,8-alpha-diol
- Benzo(a)pyrene-7-beta,8-alpha-diol, 7,8-dihydro-
- (+/-)-TRANS-7,8-DIHYDROBENZO[A]PYRENE-7,8-DIOL
- (+-)-trans-7,8-Dihydrobenzo(a)pyrene-7,8-diol
- Benzo(a)pyrene-7,8-diol, 7,8-dihydro-, (7R,8R)-rel-
- trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene (>90%)
- (7S,8S)-7,8-dihydrobenzo[a]pyrene-7,8-diol
- (+/-)-Benzo(a)pyrene-7,8-dihydrodiol
- (+/-)-TRANS-BENZO(A)PYRENE-7,8-DIHYDRODIOL
- trans-7,8-Dihydro-7,8-dihydroxybenzo(a)pyrene
- DJ63070000
- Benzo(a)pyrene, 7,8-dihydro-7,8-dihydroxy-, (+)-trans-
- 57404-88-3
- Benzo(a)pyrene-7,8-dihydrodiol, (E)-
- (+,-)-trans-7,8-Dihydroxy-7,8-dihydrobenzo(a)pyrene
- (E)-7,8-Dihydrobenzo(a)pyrene-7,8-diol
- 7-beta,8-alpha-Hydroxy-7,8-dihydrobenzo(a)pyrene
- CHEMBL165048
- trans-7,8-Dihydrobenzo(a)pyrene-7,8-diol
- (+)-TRANS-BENZO(A)PYRENE-7,8-DIHYDRODIOL
- (+)-trans-7,8-Dihydrobenzo(a)pyrene-7,8-diol
- (+)-TRANS-7,8-DIHYDROBENZO[A]PYRENE-7,8-DIOL
- (5S,6S)-pentacyclo[10.6.2.0?,?.0?,??.0??,??]icosa-1(18),2(7),3,8,10,12,14,16,19-nonaene-5,6-diol
- Rel-(7S,8S)-7,8-dihydrobenzo[pqr]tetraphene-7,8-diol
- (+)-trans-7,8-Dihydroxy-7,8-dihydrobenzo(a)pyrene
- (+/-)-trans-7,8-Dihydroxy-7,8-dihyrobenzo(a)pyrene
- Benzo(a)pyrene-trans-7,8-dihydrodiol
- BENZO(a)PYRENE, 7,8-DIHYDRO-7,8-DIHYDROXY-, (E)-
- Benzo(a)pyrene-trans-7,8-diol
- Benzo(a)pyrene-7,8-diol, 7,8-dihydro-, trans-
- (+/-)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene
- trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene
- (+)-7S,8S-Dihydroxy-7,8-dihydrobenzo(a)pyrene
-
- Inchi: 1S/C20H14O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,17,20-22H/t17-,20-/m0/s1
- Chave InChI: YDXRLMMGARHIIC-PXNSSMCTSA-N
- SMILES: O[C@@H]1[C@H](C=CC2C3C=CC4C=CC=C5C=CC(=CC=21)C=3C=45)O
Propriedades Computadas
- Massa Exacta: 286.099
- Massa monoisotópica: 286.099
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 22
- Contagem de Ligações Rotativas: 0
- Complexidade: 472
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 2
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 40.5A^2
- XLogP3: 3.9
Propriedades Experimentais
- Densidade: 1.1197 (rough estimate)
- Ponto de ebulição: 388.69°C (rough estimate)
- Ponto de Flash: 268.6°C
- Índice de Refracção: 1.7580 (estimate)
7,8-Dihydro-7α,8β-dihydroxybenzo[a]pyrene Literatura Relacionada
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
62314-67-4 (7,8-Dihydro-7α,8β-dihydroxybenzo[a]pyrene) Produtos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornecedores recomendados
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente
Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente
Shanghai Bent Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
上海帛亦医药科技有限公司
Membro Ouro
CN Fornecedor
Reagente